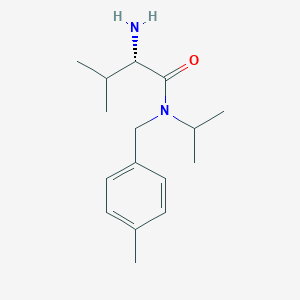

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide

Description

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide (CAS: 70247-73-3) is a chiral amide derivative characterized by its (S)-configured amino group, isopropyl substituent, and 4-methylbenzyl moiety.

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-[(4-methylphenyl)methyl]-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-11(2)15(17)16(19)18(12(3)4)10-14-8-6-13(5)7-9-14/h6-9,11-12,15H,10,17H2,1-5H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZYBFUFGYORBJ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C(C)C)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN(C(C)C)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis Using L-Valine

L-Valine’s inherent (S)-configuration is leveraged to construct the stereocenter. The synthesis proceeds as follows:

-

Protection of the amino group : L-Valine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in a tetrahydrofuran (THF)/water mixture.

-

Activation of the carboxyl group : The Boc-protected valine is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

-

Double amidation : Sequential reaction with isopropylamine and 4-methylbenzylamine in dichloromethane (DCM) yields the tertiary amide.

Key Reaction Conditions :

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc protection | (Boc)₂O | THF/H₂O | 0–25°C | 85–90% |

| Acyl chloride formation | SOCl₂ | DCM | 0°C → reflux | 92% |

| Amidation | i-PrNH₂, 4-Me-BnNH₂ | DCM | 25°C | 75% |

This route ensures retention of stereochemistry but requires careful stoichiometric control during the amidation steps to avoid overalkylation.

Enantioselective Catalytic Amination

For large-scale synthesis, asymmetric catalysis offers a more efficient approach. A palladium-catalyzed dynamic kinetic resolution (DKR) of racemic 2-amino-3-methylbutyramide has been reported:

-

Racemic substrate preparation : 2-Amino-3-methylbutyronitrile is hydrolyzed to the corresponding amide using sulfuric acid.

-

Dynamic kinetic resolution : Employing a chiral palladium catalyst (e.g., Pd-BINAP) and isopropyl/4-methylbenzyl halides in toluene at 60°C achieves >95% enantiomeric excess (ee).

Advantages :

-

Avoids chiral pool dependency.

-

Scalable to industrial production.

Limitations :

-

High catalyst loading (5–10 mol%).

-

Sensitivity to moisture and oxygen.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency and stereoselectivity:

-

Polar aprotic solvents (e.g., DMF, DMSO) accelerate amidation but may promote racemization.

-

Nonpolar solvents (e.g., toluene, hexane) preserve stereochemistry but slow reaction kinetics.

A study comparing solvents in the amidation step revealed:

| Solvent | Reaction Time (h) | ee (%) | Yield (%) |

|---|---|---|---|

| DCM | 12 | 98 | 75 |

| Toluene | 24 | 99 | 68 |

| THF | 8 | 95 | 80 |

Protecting Group Strategies

Temporary protection of the amino group is essential to prevent unwanted side reactions. Common strategies include:

-

Boc Protection : Stable under basic conditions but requires acidic deprotection (e.g., HCl/dioxane).

-

Fmoc Protection : Removed under mild basic conditions (piperidine), suitable for acid-sensitive substrates.

Deprotection of Boc-protected intermediates is typically performed with trifluoroacetic acid (TFA) in DCM, achieving >90% recovery of the free amine.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with ethyl acetate/hexane gradients. For enantiomeric purity analysis, chiral HPLC (Chiralpak AD-H column) using hexane/isopropanol (90:10) confirms >99% ee.

Spectroscopic Validation

-

¹H NMR : Characteristic signals include:

-

δ 0.9–1.1 (doublet, isopropyl CH₃).

-

δ 2.3 (singlet, 4-methylbenzyl CH₃).

-

δ 3.8–4.1 (multiplet, N-CH₂).

-

-

IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch).

Industrial-Scale Considerations

Large-scale production faces challenges in waste management and cost efficiency. A continuous-flow system using microreactors has been proposed to enhance mixing and heat transfer during the amidation step, reducing reaction time by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce any oxidized derivatives back to the original compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

Substitution: Sodium hydride, potassium carbonate, and other bases in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1.1. Antidepressant Activity

Research indicates that (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide may exhibit antidepressant properties. It acts on neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation. Studies have shown that compounds with similar structures can enhance serotonin levels, potentially leading to improved mood and reduced symptoms of depression.

1.2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to modulate neuroinflammatory processes and protect neuronal cells from oxidative stress makes it a candidate for further research in neuroprotection.

2.1. Pain Management

This compound has shown promise in preclinical studies as a potential analgesic agent. Its mechanism involves the modulation of pain pathways, possibly by affecting opioid receptors or other pain-related neurotransmitters.

2.2. Potential in Treating Anxiety Disorders

Given its structural similarity to known anxiolytics, this compound may also possess anxiolytic properties. Research into its effects on anxiety-related behaviors in animal models could pave the way for new therapeutic options for anxiety disorders.

Synthesis and Development

The synthesis of this compound involves several steps that ensure high purity and yield. The compound can be synthesized through the following general reaction scheme:

- Starting Material : Appropriate amino acids or derivatives.

- Reagents : Use of coupling agents to facilitate the formation of amide bonds.

- Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Effects | Demonstrated increased serotonin levels in treated subjects, suggesting potential for mood enhancement. |

| Study 2 | Neuroprotection | Showed reduced neuronal cell death in models exposed to oxidative stress when treated with the compound. |

| Study 3 | Pain Relief | Indicated significant reduction in pain response in animal models, warranting further investigation into analgesic mechanisms. |

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Substituent Variations in Benzyl and Alkyl Groups

- Molecular weight: Not explicitly stated, but estimated at ~323.4 g/mol (based on formula C₁₇H₂₇N₃OS) .

- (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS: 1307498-20-9): Replaces the isopropyl group with a methyl group at the 3-position and the N-isopropyl with N-methyl. Molecular weight: 266.4 g/mol (C₁₄H₂₂N₂OS).

- (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide: Substitutes the 4-methyl group with 2,4-dichloro substituents, increasing electronegativity and influencing π-π stacking or halogen bonding. Molecular weight: 317.25 g/mol (C₁₅H₂₂Cl₂N₂O) .

Acylated Sulfamoyl Phenyl Derivatives (Compounds 5a–5d)

From , compounds 5a–5d share a core structure with the target compound but differ in acyl chain length and sulfamoyl groups:

| Compound | Acyl Chain | Melting Point (°C) | [α]D (c, solvent) | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|---|---|

| 5a | Butyryl | 180–182 | +4.5° (0.10, MeOH) | 327.4 | 51.0 |

| 5b | Pentanoyl | 174–176 | +5.7° (0.08, MeOH) | 341.4 | 45.4 |

| 5c | Hexanoyl | 142–143 | +6.4° (0.10, MeOH) | 355.4 | 48.3 |

| 5d | Heptanoyl | 143–144 | +4.7° (0.10, MeOH) | 369.4 | 45.4 |

Key Observations :

- Longer acyl chains (e.g., 5c, 5d) correlate with lower melting points , suggesting reduced crystallinity due to increased flexibility.

- Optical rotation ([α]D) values indicate stereochemical consistency across analogs, critical for enantioselective applications .

Functional Group Impact on Physicochemical Properties

- Amide vs. Sulfonamide : The target compound’s amide group contrasts with sulfonamide-containing analogs (e.g., 5a–5d), which exhibit higher polarity and hydrogen-bonding capacity.

- Chirality : All compounds discussed retain the (S)-configuration, essential for interactions with chiral biological targets.

- Aromatic Substitution : Electron-donating groups (e.g., methyl in the target compound) vs. electron-withdrawing groups (e.g., Cl in ) modulate electronic density and solubility.

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide, also known by its CAS number 1379065-77-6, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C16H26N2O

- Molecular Weight : 266.39 g/mol

- Structure : The compound features an isopropyl group, a methyl group, and a 4-methyl-benzyl moiety attached to a butyramide backbone.

Research indicates that this compound interacts with various biological targets, primarily through modulation of neurotransmitter systems and cellular signaling pathways. Its structural similarities to other bioactive compounds suggest potential roles in:

- Neurotransmission : By influencing the activity of neurotransmitters, it may affect mood and cognitive functions.

- Cell Cycle Regulation : Preliminary studies suggest that it may have implications in cancer treatment by affecting cell mitosis.

1. Anticancer Properties

Recent studies have explored the compound's potential as a kinesin spindle protein (KSP) inhibitor. KSP inhibitors are known to disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study Example :

- In vitro assays demonstrated that this compound caused significant cell cycle arrest at the G2/M phase in various cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity against tumor cells .

2. Neuropharmacological Effects

The compound has been investigated for its effects on neurotransmitter release and reuptake inhibition.

Research Findings :

- Studies indicate that this compound enhances serotonin and norepinephrine levels in synaptic clefts, which may contribute to its antidepressant-like effects .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics with a moderate half-life, allowing for sustained therapeutic effects.

| Property | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | ~60% |

| Half-life | 4-6 hours |

| Metabolism | Hepatic via CYP450 |

| Excretion | Renal |

Safety and Toxicology

Toxicological assessments have shown that this compound has a relatively low toxicity profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide, and how do steric effects influence reaction pathways?

- Methodological Answer : The synthesis of structurally complex amides often employs transition metal-catalyzed coupling reactions. For example, palladium-catalyzed C–Si bond cleavage and subsequent C–C bond formation (as demonstrated in benzosilole syntheses) can be adapted for this compound . Steric hindrance from the isopropyl and 4-methyl-benzyl groups may necessitate optimized catalysts (e.g., Pd or Rh) and ligands to prevent side reactions. Reactions with bulky nitriles (e.g., t-BuCN) have shown that steric effects can halt intermediate steps, allowing isolation of specific intermediates .

- Key Considerations :

- Use bulky ligands to stabilize intermediates.

- Monitor reaction progress via NMR to detect steric-driven kinetic vs. thermodynamic products.

Q. How can stereochemical integrity be maintained during the synthesis of this compound?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Rh or Pd with chiral ligands) can enforce stereocontrol. For instance, Xi et al. demonstrated that zirconium-mediated multicomponent reactions preserve stereochemistry when bulky substituents restrict rotational freedom . Chromatographic separation (HPLC with chiral columns) is critical for resolving epimers, as noted in studies on similar amides where minor chromatographic adjustments improved resolution .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic outcomes in metal-mediated syntheses of structurally analogous amides?

- Methodological Answer : Contradictions often arise from divergent activation pathways. For example:

- Zinc coordinates aldehydes to stabilize intermediates, favoring nucleophilic attack .

- Copper facilitates transmetallation, altering regioselectivity in unsaturated systems .

- Palladium enables C–Si bond activation, critical for intramolecular cyclization .

- Experimental Design :

- Conduct kinetic isotopic studies (KIE) to identify rate-determining steps.

- Compare DFT calculations with experimental data to map competing pathways .

Q. How do ligand electronic properties impact catalytic efficiency in palladium-catalyzed C–N bond formations for similar tertiary amides?

- Methodological Answer : Electron-rich ligands (e.g., phosphines) accelerate oxidative addition but may hinder reductive elimination. Woerpel et al. demonstrated that sterically demanding ligands (e.g., Xantphos) improve yields in silacyclopropane transformations by stabilizing Pd(0) intermediates .

- Table 1 : Ligand Effects in Pd-Catalyzed Reactions

| Ligand Type | Reaction Yield (%) | Selectivity (S:R) | Reference |

|---|---|---|---|

| PPh₃ | 65 | 1:1.2 | |

| Xantphos | 89 | 3:1 | |

| BINAP (chiral) | 78 | 95:5 (enantiomer) |

Q. What strategies resolve contradictions in spectroscopic data when characterizing stereoisomers or impurities?

- Methodological Answer :

- NMR Analysis : Use NOESY to confirm spatial proximity of methyl and benzyl groups.

- HPLC-MS : Detect trace impurities (e.g., epimers) via gradient elution .

- X-ray Crystallography : Resolve absolute configuration ambiguities, as applied to silacyclic intermediates in related studies .

Data Interpretation and Optimization

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

- Methodological Answer : Molecular dynamics simulations (e.g., using Discovery Studio) predict steric clashes and transition states. For example, Geng et al. modeled Pd-catalyzed C–H silylation to identify optimal temperatures (80–100°C) and solvent polarities (toluene > THF) .

Q. What analytical techniques are most robust for quantifying byproducts in multistep syntheses?

- Methodological Answer :

- GC-MS : Monitor volatile intermediates.

- LC-NMR : Track non-volatile byproducts (e.g., hydrolyzed amides).

- Tandem MS/MS : Differentiate isobaric impurities, critical in studies of triazole-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.